![molecular formula C7H6OS B3189073 Benzo[d][1,3]oxathiole CAS No. 274-26-0](/img/structure/B3189073.png)
Benzo[d][1,3]oxathiole
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Description
Benzo[d][1,3]oxathiole is a useful research compound. Its molecular formula is C7H6OS and its molecular weight is 138.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Benzo[d][1,3]oxathiole derivatives have shown potential as pharmacologically active compounds. Notably, compounds containing this scaffold have been identified as agonists for G protein-coupled receptors (GPCRs), particularly GPR119, which is implicated in metabolic disorders such as Type 2 diabetes mellitus .
Pharmacological Activities
- GPR119 Agonism : Compounds like this compound 3-oxide have been developed for their ability to activate GPR119, leading to insulin secretion and improved glucose tolerance in diabetic models .
- Antimicrobial Properties : Some derivatives of this compound exhibit antimicrobial activity, making them candidates for new antibiotic therapies .
Organic Synthesis
The synthesis of this compound and its derivatives has been achieved through various methods, often involving transition metal catalysis.
Synthesis Techniques
- Rh2(OAc)4-Catalyzed Reactions : A notable method involves the reaction of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates to produce 2-arylimino-6,7-dihydrobenzo[d][1,3]oxathiol-4(5H)-ones. This reaction occurs under mild conditions and yields products in good to excellent yields (78–93%) .
Synthesis Method | Yield (%) | Conditions |
---|---|---|
Rh2(OAc)4 with cyclic 2-diazo-1,3-diketones | 78–93 | Mild conditions (60 °C) |
Structural Characterization
Recent studies have focused on the structural characterization of this compound using advanced techniques such as NMR spectroscopy and X-ray diffraction.
Characterization Techniques
- NMR Spectroscopy : Comprehensive assignments of 1H and 13C NMR data have been provided for various derivatives, aiding in the understanding of their chemical environments .
- X-ray Diffraction : The crystal structures of this compound-2-thione have been determined, providing insights into the molecular geometry and interactions .
Case Study 1: Antidiabetic Activity
A study demonstrated that this compound derivatives effectively improved insulin sensitivity in diabetic rats through GPR119 activation. The research highlighted the potential for developing new antidiabetic drugs based on this scaffold .
Case Study 2: Synthesis of Novel Derivatives
Another investigation focused on synthesizing various this compound derivatives via Rh-catalyzed reactions. The study reported successful synthesis with a broad substrate scope and discussed the mechanism involved in the formation of these compounds .
Properties
CAS No. |
274-26-0 |
---|---|
Molecular Formula |
C7H6OS |
Molecular Weight |
138.19 g/mol |
IUPAC Name |
1,3-benzoxathiole |
InChI |
InChI=1S/C7H6OS/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 |
InChI Key |
AIUOUEPKBRDPLG-UHFFFAOYSA-N |
SMILES |
C1OC2=CC=CC=C2S1 |
Canonical SMILES |
C1OC2=CC=CC=C2S1 |
Origin of Product |
United States |
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